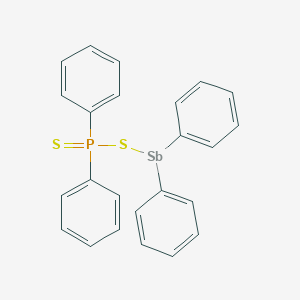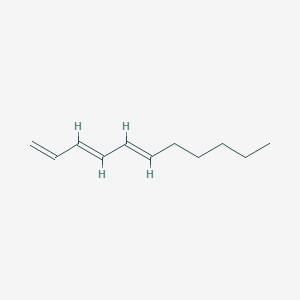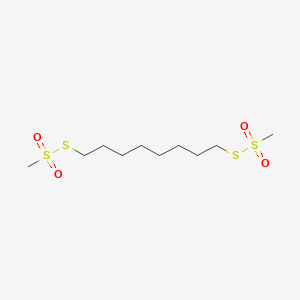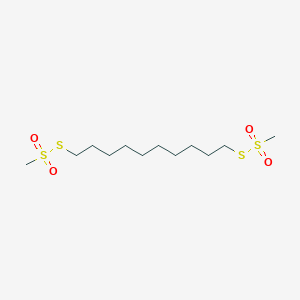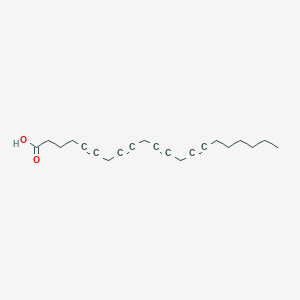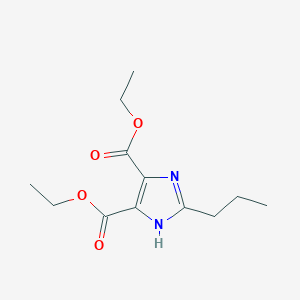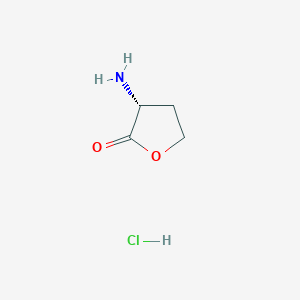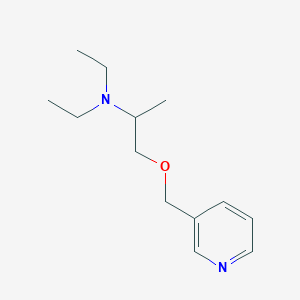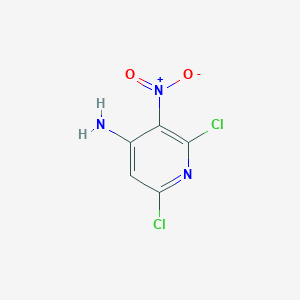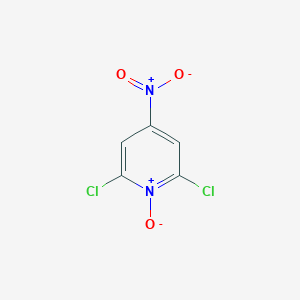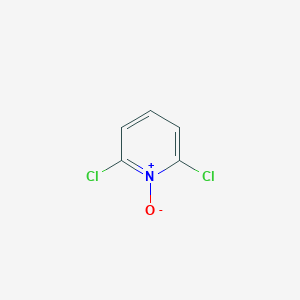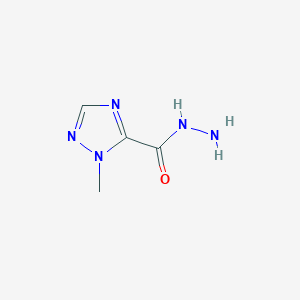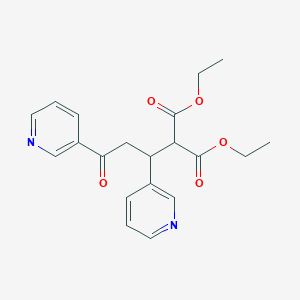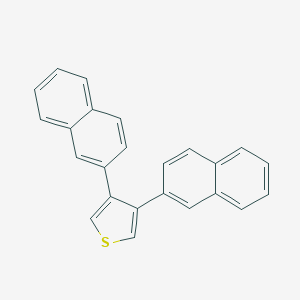
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Di(naphthalen-2-yl)thiophene: is an organic compound with the molecular formula C24H16S . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of two naphthalene groups attached to the 3 and 4 positions of the thiophene ring. This structure imparts unique electronic and optical properties to the compound, making it of interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di(naphthalen-2-yl)thiophene typically involves the coupling of naphthalene derivatives with thiophene precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of 3,4-dibromothiophene with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 3,4-Di(naphthalen-2-yl)thiophene are not well-documented, the compound can be synthesized on a larger scale using similar coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3,4-Di(naphthalen-2-yl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
3,4-Di(naphthalen-2-yl)thiophene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Material Science: It is utilized in the fabrication of advanced materials with unique optical and electronic characteristics.
Medicinal Chemistry: Derivatives of thiophene, including 3,4-Di(naphthalen-2-yl)thiophene, are explored for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
作用机制
The mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene in various applications is primarily related to its electronic structure. The presence of naphthalene groups enhances the conjugation and electron delocalization within the molecule, leading to improved charge transport properties. In organic electronics, this results in higher charge carrier mobility and better performance in devices like OFETs and OLEDs .
相似化合物的比较
3,4-Diphenylthiophene: Similar structure but with phenyl groups instead of naphthalene groups.
3,4-Di(2-thienyl)thiophene: Contains thiophene rings instead of naphthalene rings.
3,4-Di(2-pyridyl)thiophene: Contains pyridine rings instead of naphthalene rings.
Uniqueness: 3,4-Di(naphthalen-2-yl)thiophene is unique due to the presence of naphthalene groups, which provide enhanced electronic and optical properties compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials with superior charge transport and light-emitting characteristics .
属性
CAS 编号 |
100990-31-6 |
|---|---|
分子式 |
C24H16S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
3,4-dinaphthalen-2-ylthiophene |
InChI |
InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H |
InChI 键 |
LGIPRZDWDCNVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
同义词 |
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


